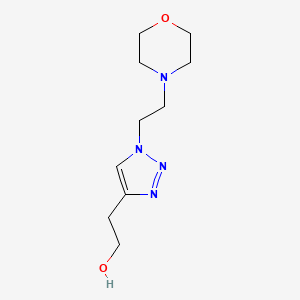
2-(1-(2-Morpholinoethyl)-1h-1,2,3-triazol-4-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-(2-Morpholinoethyl)-1h-1,2,3-triazol-4-yl)ethan-1-ol is a chemical compound that features a morpholine ring, a triazole ring, and an ethanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2-Morpholinoethyl)-1h-1,2,3-triazol-4-yl)ethan-1-ol typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne, often catalyzed by copper(I) ions.
Attachment of the Morpholine Group: The morpholine group can be introduced via nucleophilic substitution reactions.
Introduction of the Ethanol Group: This step can involve the reduction of an ester or aldehyde precursor to form the ethanol group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-(2-Morpholinoethyl)-1h-1,2,3-triazol-4-yl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under certain conditions to form a dihydrotriazole.
Substitution: The morpholine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1-(2-Morpholinoethyl)-1h-1,2,3-triazol-4-yl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: It can be used in the development of new materials with specific electronic or photonic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-(2-Morpholinoethyl)-1h-1,2,3-triazol-4-yl)ethan-1-amine: Similar structure but with an amine group instead of an ethanol group.
2-(1-(2-Piperidinoethyl)-1h-1,2,3-triazol-4-yl)ethan-1-ol: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
2-(1-(2-Morpholinoethyl)-1h-1,2,3-triazol-4-yl)ethan-1-ol is unique due to the combination of the morpholine and triazole rings, which can confer specific chemical and biological properties. The presence of the ethanol group also allows for further functionalization and derivatization.
Eigenschaften
Molekularformel |
C10H18N4O2 |
|---|---|
Molekulargewicht |
226.28 g/mol |
IUPAC-Name |
2-[1-(2-morpholin-4-ylethyl)triazol-4-yl]ethanol |
InChI |
InChI=1S/C10H18N4O2/c15-6-1-10-9-14(12-11-10)3-2-13-4-7-16-8-5-13/h9,15H,1-8H2 |
InChI-Schlüssel |
WDEQVLKUMOTXCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCN2C=C(N=N2)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



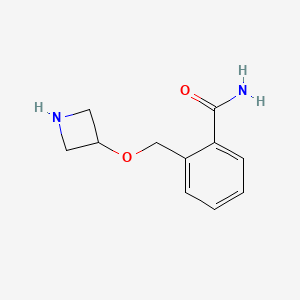

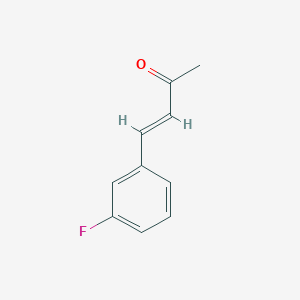
![7-Methyl-2-(1-methylcyclopropyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13618766.png)
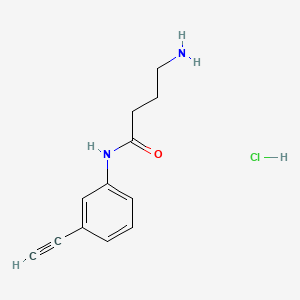
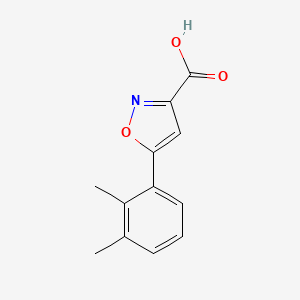
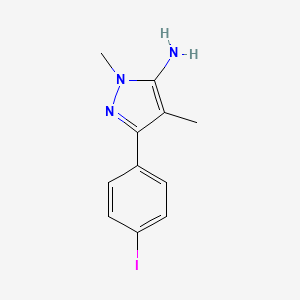



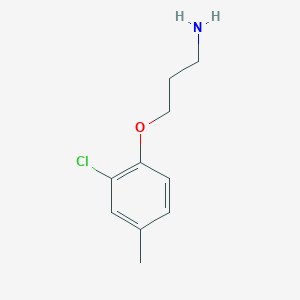
![7-Oxa-1-thia-2-azaspiro[4.4]nonane 1,1-dioxide](/img/structure/B13618829.png)
